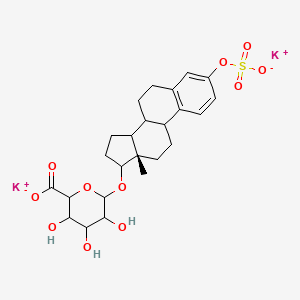
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) is a conjugated form of estradiol, a primary female sex hormone. This compound is a metabolite of estradiol 3-sulfate, modified by a UDP-glucuronosyltransferase enzyme. The conjugation of estradiol with sulfate and glucuronide groups enhances its solubility and facilitates its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) involves multiple steps:
Sulfation: Estradiol is first sulfated at the 3-position using sulfur trioxide-pyridine complex in an organic solvent like pyridine.
Glucuronidation: The sulfated estradiol is then glucuronidated at the 17beta-position using UDP-glucuronic acid and a UDP-glucuronosyltransferase enzyme.
Potassium Salt Formation: The final step involves the conversion of the glucuronide conjugate to its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods
Industrial production of Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled sulfation and glucuronidation reactions.
Purification: Employing chromatographic techniques to purify the final product.
Crystallization: Converting the purified product to its potassium salt form and crystallizing it for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronic acid.
Oxidation: It can undergo oxidation reactions to form oxidized metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, estradiol.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used for hydrolysis.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free estradiol, sulfate, and glucuronic acid.
Oxidation: Oxidized estradiol metabolites.
Reduction: Estradiol.
Aplicaciones Científicas De Investigación
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying estrogen metabolism.
Biology: Investigated for its role in estrogen signaling pathways and its impact on cellular processes.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Mecanismo De Acción
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) exerts its effects through the following mechanisms:
Estrogen Receptor Binding: It binds to estrogen receptors, modulating gene expression and cellular responses.
Enzymatic Conversion: The compound can be converted back to active estradiol by sulfatases and glucuronidases, which then exerts its hormonal effects.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol 3-sulfate: A sulfated form of estradiol, primarily found in fetal plasma and breast tissues.
Estradiol 17beta-Glucuronide: A glucuronidated form of estradiol, involved in estrogen metabolism.
Estrone 3-sulfate: Another sulfated estrogen metabolite with similar properties.
Uniqueness
Estradiol 3-sulfate 17beta-Glucuronide (potassium salt) is unique due to its dual conjugation with both sulfate and glucuronide groups, enhancing its solubility and excretion. This dual conjugation also reduces its hormonal activity compared to its parent compound, estradiol .
Propiedades
Fórmula molecular |
C24H30K2O11S |
|---|---|
Peso molecular |
604.8 g/mol |
Nombre IUPAC |
dipotassium;3,4,5-trihydroxy-6-[[(13S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14?,15?,16?,17?,18?,19?,20?,21?,23?,24-;;/m0../s1 |
Clave InChI |
NUSNDWFRAHTWCY-JHUFHQLESA-L |
SMILES isomérico |
C[C@]12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
SMILES canónico |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















